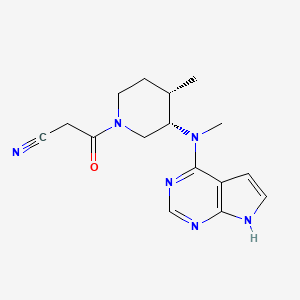

(3S,4S)-Tofacitinib

Description

Properties

IUPAC Name |

3-[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLAWZDWDVHWOW-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602594 | |

| Record name | 3-{(3S,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092578-47-6 | |

| Record name | (3S,4S)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092578-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofacitinib, (3S,4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{(3S,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOFACITINIB, (3S,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3EP7ZZ9UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topic: (3R,4R)-Tofacitinib: Discovery, Development, and Stereochemical Considerations

An In-depth Technical Guide to the Discovery and Development of Tofacitinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib, known scientifically as (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidine-1-propanenitrile and marketed under the brand name Xeljanz®, is a pioneering oral medication in the class of Janus kinase (JAK) inhibitors.[1][2] It was the first JAK inhibitor to be approved by the U.S. Food and Drug Administration (FDA) for the treatment of moderate to severe rheumatoid arthritis (RA) in 2012.[1][2] Its indications have since expanded to include psoriatic arthritis, ankylosing spondylitis, and ulcerative colitis.[2][3]

A critical aspect of Tofacitinib's pharmacology is its stereochemistry. The molecule possesses two chiral centers, leading to multiple stereoisomers. The therapeutically active and approved form is the (3R,4R) enantiomer. The (3S,4S) diastereomer, while chemically similar, is significantly less active and is primarily synthesized for use as an impurity reference standard in manufacturing and quality control processes.[4][5] This guide will focus on the discovery and development of the active (3R,4R)-Tofacitinib, with specific sections dedicated to its synthesis, mechanism of action, and clinical evaluation, while also addressing the relevance of its diastereomers.

Discovery and Rationale

The journey to Tofacitinib began in the early 1990s with the search for novel immunosuppressants to prevent organ transplant rejection.[6] A pivotal moment occurred in 1993 when Dr. Paul Changelian of Pfizer met Dr. John O'Shea from the National Institutes of Health (NIH).[6] Dr. O'Shea's lab had recently discovered that an enzyme from the Janus kinase family, specifically JAK3, was crucial for signaling by interleukin-2 (IL-2).[6] IL-2 is a vital growth factor for T lymphocytes, the immune cells responsible for the rejection of transplanted organs.

This discovery positioned JAK3 as a highly promising drug target. By inhibiting JAK3, it was hypothesized that the immune response could be selectively modulated, offering a new therapeutic approach. This led to a collaborative effort between Pfizer and the NIH to identify a small molecule inhibitor of JAK3. The program was initiated from scratch, requiring the development of new assays and models. After years of diligent research, the compound CP-690,550, later named Tofacitinib, was identified and nominated for clinical development in 2000.[6] Early preclinical studies in primate models of kidney transplantation showed unprecedented efficacy, surpassing the standard of care at the time and validating the therapeutic hypothesis.[6]

Mechanism of Action: The JAK-STAT Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes, which are intracellular tyrosine kinases essential for signal transduction of numerous cytokines and growth factors.[3][7] The canonical pathway involves four members: JAK1, JAK2, JAK3, and TYK2.[8] These enzymes play a critical role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is central to hematopoiesis and immune cell function.[3]

The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their auto-phosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize and translocate to the cell nucleus, where they bind to specific DNA sequences to regulate the transcription of genes involved in inflammation, immune response, and cell proliferation.[7][8]

Tofacitinib potently inhibits JAK1 and JAK3, and to a lesser extent JAK2, by reversibly binding to the ATP-binding site of the kinase domain.[7][9] This action prevents the phosphorylation and activation of STATs, effectively blocking the downstream signaling of key pro-inflammatory cytokines such as IL-2, IL-4, IL-6, IL-7, IL-15, and IL-21.[7] The net result is a broad suppression of the inflammatory cascade that drives autoimmune diseases like rheumatoid arthritis.

Synthesis and Stereochemistry

The chemical synthesis of Tofacitinib is a significant challenge due to the presence of two contiguous stereocenters in the piperidine ring, requiring precise control to produce the desired (3R,4R) diastereomer.[1] Most synthetic strategies focus on the efficient and stereoselective construction of the key intermediate, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine.

Retrosynthetic Analysis: The molecule is generally disconnected into two primary building blocks:

-

A pyrrolo[2,3-d]pyrimidine core , which provides the hinge-binding motif for the kinase.

-

A chiral 3,4-disubstituted piperidine side chain , which is the primary source of synthetic complexity and cost.[1][10]

Synthetic Approaches: Several routes have been developed, often starting from simple materials like 3-amino-4-methylpyridine or 4-picoline.[10][11] Key strategies include:

-

Chiral Resolution: Early methods involved the synthesis of a racemic mixture of the piperidine intermediate, followed by resolution using a chiral acid (e.g., tartaric acid derivatives) to isolate the desired (3R,4R) enantiomer. While effective, this approach inherently leads to a theoretical maximum yield of 50% for the resolution step.[12]

-

Asymmetric Synthesis: More advanced routes employ asymmetric catalysis to set the stereocenters directly, avoiding a resolution step and improving overall efficiency. This can involve reactions like stereoselective hydrogenation of a tetrahydropyridine precursor.[11]

The final steps typically involve coupling the chiral piperidine intermediate with the pyrimidine core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) via a nucleophilic aromatic substitution, followed by acylation of the piperidine nitrogen and deprotection to yield the final product.[2][12]

References

- 1. novaresearch.unl.pt [novaresearch.unl.pt]

- 2. jmnc.samipubco.com [jmnc.samipubco.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. (3S,4S)-Tofacitinib | inhibitor of Janus kinases/JAK3 | CAS# 1092578-47-6 | Tofacitinib Impurity C|enantiomer of Tofacitinib (tasocitinib; CP-690550; Xeljanz)| rheumatoid arthritis (RA)| InvivoChem [invivochem.com]

- 6. A Brief History of Tofacitinib [forbes.com]

- 7. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. scispace.com [scispace.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the In Vitro Mechanism of Action of (3S,4S)-Tofacitinib

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vitro mechanism of action of Tofacitinib, focusing on its role as a Janus kinase (JAK) inhibitor. It clarifies the position of the (3S,4S) stereoisomer and outlines the core biochemical and cellular pathways affected by this class of inhibitors. The guide includes quantitative data on kinase inhibition, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: Tofacitinib and the (3S,4S) Stereoisomer

Tofacitinib (formerly tasocitinib, CP-690550) is a small molecule inhibitor of the Janus kinase family. It is a well-established therapeutic agent for several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] The primary mechanism of Tofacitinib involves the inhibition of the JAK-STAT signaling pathway, which is crucial for transducing signals from numerous cytokines and growth factors involved in immunity and inflammation.[1][2][3]

The specific stereoisomer, (3S,4S)-Tofacitinib, is identified in the literature as a less active enantiomer or diastereomer of the active Tofacitinib molecule.[4][5][6] While most of the detailed mechanistic and quantitative data available pertains to the active compound, Tofacitinib (commonly the (3R,4R) enantiomer), the fundamental mechanism of action via JAK inhibition is the same. This guide will focus on the established in vitro mechanism of Tofacitinib, with the understanding that the (3S,4S) isomer interacts with the same targets, albeit with lower potency.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of type I and type II cytokines. This pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[2][6]

The Canonical Pathway proceeds as follows:

-

Cytokine Binding and Receptor Dimerization: An extracellular cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization or conformational changes.

-

JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation). The JAK family includes four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][7]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.[3] These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.[3]

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the cell nucleus.[3]

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription. These genes are often involved in inflammation, immune cell differentiation, and proliferation.[1][3]

Tofacitinib exerts its effect by acting as an ATP-competitive inhibitor at the kinase domain of JAKs. By binding to the ATP-binding pocket, it blocks the phosphorylation of JAKs, receptors, and STAT proteins, thereby interrupting the signaling cascade and preventing the expression of inflammatory genes.[2]

References

- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 2. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | inhibitor of Janus kinases/JAK3 | CAS# 1092578-47-6 | Tofacitinib Impurity C|enantiomer of Tofacitinib (tasocitinib; CP-690550; Xeljanz)| rheumatoid arthritis (RA)| InvivoChem [invivochem.com]

- 6. JAK/STAT Signaling - BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

The Unseen Half: An In-depth Technical Guide to the Biological Activity of the (3S,4S)-Tofacitinib Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, a potent Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis. As a chiral molecule, tofacitinib exists as a pair of enantiomers, with the clinically approved and biologically active form being the (3R,4R)-enantiomer. However, a comprehensive understanding of the pharmacological profile of its counterpart, the (3S,4S)-tofacitinib enantiomer, is crucial for a complete picture of its structure-activity relationship, potential off-target effects, and for ensuring the stereochemical purity of the active pharmaceutical ingredient. This technical guide provides a detailed overview of the biological activity of the this compound enantiomer, summarizing key quantitative data, outlining experimental methodologies, and illustrating the relevant signaling pathways.

Data Presentation: Quantitative Analysis of Kinase Inhibition

The primary mechanism of action of tofacitinib is the inhibition of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). This inhibition disrupts the signaling of various cytokines involved in immune and inflammatory responses. The following table summarizes the available quantitative data on the inhibitory activity of both tofacitinib enantiomers against various JAK kinases, presented as the half-maximal inhibitory concentration (IC50).

| Enantiomer | Target Kinase | IC50 (nM) | Reference |

| (3R,4R)-Tofacitinib | JAK1 | 112 | [1] |

| JAK2 | 20 | [1] | |

| JAK3 | 1 | [1][2][3][4] | |

| TYK2 | - | ||

| This compound | JAK1 | Data not available | |

| JAK2 | Data not available | ||

| JAK3 | 43 | ||

| TYK2 | Data not available |

Signaling Pathway

Tofacitinib exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.

Caption: The JAK-STAT signaling pathway and the inhibitory action of tofacitinib enantiomers.

Experimental Protocols

The determination of the biological activity of this compound relies on a series of well-established in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: A reaction buffer is prepared containing the purified recombinant JAK enzyme, a suitable substrate (e.g., a synthetic peptide), and adenosine triphosphate (ATP) as the phosphate donor.

-

Compound Preparation: The this compound enantiomer is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Reaction Initiation: The kinase, substrate, and test compound are pre-incubated together in a microplate well. The reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The extent of substrate phosphorylation is measured. A common method is the use of a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

-

Data Analysis: The kinase activity at each compound concentration is normalized to a control (no inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of JAK pathway inhibition.

Caption: Workflow for a cellular STAT phosphorylation assay.

Methodology:

-

Cell Culture: A relevant cell line (e.g., human T-cells or NK-92 cells) is cultured under standard conditions.

-

Compound Treatment: The cells are pre-incubated with varying concentrations of the this compound enantiomer for a specified duration.

-

Cytokine Stimulation: The cells are then stimulated with a cytokine known to activate the JAK-STAT pathway (e.g., Interleukin-2 for T-cells).

-

Cell Lysis: Following stimulation, the cells are lysed to release their intracellular contents, including proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

-

Western Blotting: The protein lysates are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with specific antibodies that recognize the phosphorylated form of a particular STAT protein (e.g., p-STAT5) and the total STAT protein.

-

Data Analysis: The intensity of the protein bands is quantified. The ratio of phosphorylated STAT to total STAT is calculated for each treatment condition and compared to the cytokine-stimulated control to determine the extent of inhibition.

In Vivo Studies

Currently, there is a notable absence of publicly available in vivo studies that directly compare the efficacy, pharmacokinetics, and pharmacodynamics of the this compound enantiomer with the active (3R,4R)-enantiomer. Such studies would be invaluable for understanding the in vivo disposition of the (3S,4S) enantiomer and for confirming its lower biological activity in a whole-organism context.

Conclusion

The available data clearly indicate that the this compound enantiomer is significantly less active as a JAK inhibitor compared to its (3R,4R) counterpart, particularly with respect to JAK3. This stereospecificity in biological activity underscores the critical importance of the three-dimensional structure of the molecule for its interaction with the target kinases. While this guide provides a comprehensive overview of the current knowledge, the significant data gaps, especially concerning the inhibitory activity against other JAK kinases and the in vivo profile of the (3S,4S)-enantiomer, highlight the need for further research in this area. A complete understanding of the pharmacology of both enantiomers is essential for the continued safe and effective use of tofacitinib in the clinic.

References

An In-Depth Technical Guide on the Stereoselective Inhibition of Janus Kinases by Tofacitinib Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential inhibitory effects of the (3S,4S) and (3R,4R) enantiomers of Tofacitinib on the Janus kinase (JAK) family of enzymes. Tofacitinib, a pivotal drug in the treatment of autoimmune diseases such as rheumatoid arthritis, acts by inhibiting JAK enzymes, thereby modulating the inflammatory response. Understanding the stereochemistry of this inhibition is critical for optimizing drug design and efficacy.

The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by a wide range of cytokines and growth factors.[1][2] This pathway plays a fundamental role in regulating cellular processes such as proliferation, differentiation, and immune responses.[3][4] The core components of this pathway are cytokine receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[1]

The signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[2][3] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[5] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes.[1][5] Tofacitinib exerts its therapeutic effect by inhibiting the kinase activity of JAKs, thus interrupting this signaling cascade.[6][7]

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 5. youtube.com [youtube.com]

- 6. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Initial Studies on (3S,4S)-Tofacitinib Stereoisomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, marketed as Xeljanz®, is a potent Janus kinase (JAK) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] It functions by inhibiting the JAK-STAT signaling pathway, a critical cascade in immune cell development and function.[3] Tofacitinib possesses two chiral centers, leading to the existence of four possible stereoisomers. The active pharmaceutical ingredient (API) is the (3R,4R)-enantiomer. The (3S,4S)-stereoisomer, also known as ent-Tofacitinib or Tofacitinib Impurity C, is a known impurity and is considered to be a less active enantiomer of the drug.[4][5][6] This technical guide provides an in-depth overview of the initial studies on the (3S,4S)-Tofacitinib stereoisomer, focusing on its biological activity, and presenting detailed experimental protocols relevant to its synthesis and characterization.

Data Presentation

Biological Activity of Tofacitinib Stereoisomers

The following table summarizes the available quantitative data on the inhibitory activity of Tofacitinib and its (3S,4S)-stereoisomer against Janus kinase 3 (JAK3).

| Compound | Target | Assay Type | IC50 (nM) | Source |

| (3R,4R)-Tofacitinib | JAK3 | Not Specified | 1 | [4] |

| This compound | GST-tagged human JAK3 catalytic domain | ELISA | 43 | [4] |

Experimental Protocols

Stereoselective Synthesis and Chiral Separation

Chiral HPLC Separation of Tofacitinib Stereoisomers

This protocol is adapted from established methods for the separation of Tofacitinib optical isomers.[7]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Column: Chiralpak AS-H column (or equivalent polysaccharide-based chiral stationary phase).

-

Mobile Phase: A mixture of hexane, ethanol, methanol, and 2-aminoethanol in a ratio of 70:20:10:0.2 (v/v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 290 nm.

-

Column Temperature: 25°C.

-

Sample Preparation: Dissolve a racemic mixture of Tofacitinib in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Injection Volume: 10 µL.

-

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the stereoisomers at 290 nm. The different stereoisomers will have distinct retention times, allowing for their separation and collection.

-

Collect the fraction corresponding to the this compound peak for further analysis.

-

In Vitro JAK Kinase Inhibition Assay

This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against a specific Janus kinase, adapted from published assays for Tofacitinib.

-

Materials:

-

Recombinant human JAK enzyme (e.g., GST-tagged JAK3).

-

ATP.

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system.

-

White, opaque 96-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the diluted this compound solutions (or DMSO for control), and the recombinant JAK enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

-

Cellular STAT Phosphorylation Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context.

-

Cell Line: A suitable cell line that expresses the target JAK and responds to a specific cytokine (e.g., IL-2-dependent CTLL-2 cells for JAK3).

-

Materials:

-

Cell culture medium and supplements.

-

Cytokine (e.g., recombinant human IL-2).

-

This compound stock solution in DMSO.

-

Phosphate-buffered saline (PBS).

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 90% methanol).

-

Fluorescently labeled anti-phospho-STAT antibody (e.g., Alexa Fluor® 647 anti-pSTAT5).

-

Flow cytometer.

-

-

Procedure:

-

Culture the cells to the appropriate density.

-

Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Fix the cells by adding fixation buffer.

-

Permeabilize the cells with cold methanol.

-

Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

-

Wash the cells and resuspend them in PBS.

-

Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in the presence of different concentrations of the inhibitor.

-

Determine the IC50 value for the inhibition of STAT phosphorylation.

-

Visualizations

Signaling Pathway

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the isolation and biological evaluation of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-((3S,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4… [cymitquimica.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Improved tofacitinib synthesis method and impurity preparation method - Eureka | Patsnap [eureka.patsnap.com]

Pharmacological Profile of (3S,4S)-Tofacitinib: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes and is clinically approved for the treatment of several inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2][3] The active pharmaceutical ingredient is the (3R,4R)-enantiomer. This document provides a detailed pharmacological profile of the (3S,4S)-Tofacitinib stereoisomer, which is recognized as a less active enantiomer and is often considered an impurity.[4][5] Due to the limited specific data on the (3S,4S) isomer, this guide leverages the extensive research conducted on Tofacitinib (referring to the active (3R,4R)-enantiomer or unspecified mixture in literature) to provide context, while highlighting the known data points for the (3S,4S) form.

Mechanism of Action: The JAK-STAT Pathway

Tofacitinib exerts its therapeutic effects by inhibiting the Janus kinase family (JAK1, JAK2, JAK3, and Tyk2), a group of intracellular tyrosine kinases crucial for cytokine-mediated signal transduction.[6][7] Cytokines, upon binding to their receptors, trigger the activation of associated JAKs.[6] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][8] The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.[1][6] By blocking this pathway, Tofacitinib effectively dampens the cellular response to a wide array of pro-inflammatory cytokines.[1][8] While the approved drug is selective for JAK1 and JAK3, it also demonstrates activity against JAK2.[9][10] The (3S,4S) enantiomer is significantly less potent in its inhibitory activity.[4][5]

In Vitro Pharmacology and Selectivity

The inhibitory potential of Tofacitinib is quantified by its half-maximal inhibitory concentration (IC50). While comprehensive data for the (3S,4S) enantiomer is limited, available information confirms it is less active than the (3R,4R) form.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 Value |

|---|

| Human JAK3 | GST-tagged catalytic domain expressed in Sf9 cells (ELISA) | 43 nM[4] |

Table 2: In Vitro Inhibitory Activity of Tofacitinib ((3R,4R)-enantiomer)

| Target | IC50 Value (nM) | Reference |

|---|---|---|

| JAK1 | 1.7 - 3.7 | [6] |

| JAK2 | 1.8 - 4.1 | [6] |

| JAK3 | 0.75 - 1.6 | [6] |

| Tyk2 | 16 - 34 |[6] |

Pharmacokinetics (Tofacitinib)

Pharmacokinetic data for the specific (3S,4S) enantiomer are not available in the public domain. The following data pertains to the approved (3R,4R)-Tofacitinib.

Table 3: Summary of Tofacitinib Pharmacokinetic Parameters in Humans

| Parameter | Description | Value / Characteristic | Reference |

|---|---|---|---|

| Absorption | Bioavailability | 74% | [1][11] |

| Tmax (Time to Peak Plasma Conc.) | 0.5 - 1 hour | [1][11] | |

| Distribution | Volume of Distribution (Vd) | 87 L | [1] |

| Protein Binding | ~40% (primarily to albumin) | [1][12] | |

| Metabolism | Primary Enzymes | CYP3A4 (major), CYP2C19 (minor) | [1][9][13][14] |

| Hepatic Clearance | ~70% of total clearance | [13][14] | |

| Metabolites | Inactive | [1] | |

| Elimination | Half-life (t½) | ~3 hours | [11][13] |

| Renal Excretion | ~30% as unchanged drug | [1][11][14] |

| | Total Recovery | ~94% (80% in urine, 14% in feces) |[12][14] |

Pharmacodynamics

The pharmacodynamic effects of Tofacitinib are a direct consequence of its mechanism of action. In vivo studies in patients with rheumatoid arthritis demonstrate that treatment significantly decreases the phosphorylation of multiple STAT proteins (STAT1, STAT3, STAT4, and STAT5) in various immune cells upon cytokine stimulation.[15] The magnitude of this inhibition varies depending on the specific cytokine and cell type, with the strongest effects observed in T cells for cytokines that signal via the common-γ-chain receptor.[15] This leads to a reduction in the production of inflammatory mediators and modulation of immune cell function.[8][16]

Experimental Protocols

Janus Kinase Inhibitory Activity Assay

A common method to determine the IC50 of a compound against a specific kinase is a biochemical assay that measures ATP consumption.

Protocol: ADP-Glo™ Kinase Assay [6]

-

Reaction Setup: A reaction mixture is prepared containing the specific JAK enzyme (e.g., JAK3), the substrate (e.g., poly(Glu, Tyr)), ATP, and varying concentrations of the inhibitor (this compound).

-

Incubation: The reaction is incubated at room temperature for approximately 1 hour to allow the kinase to phosphorylate the substrate.

-

ATP Depletion Measurement:

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is typically a 40-minute incubation.

-

Kinase Detection Reagent is then added. This reagent contains luciferase and luciferin, which react with the newly generated ADP to produce a luminescent signal.

-

-

Signal Detection: After a 30-minute incubation, the luminescence is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus, to the kinase activity.

-

Data Analysis: The IC50 value is calculated by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based STAT Phosphorylation Assay

This assay measures the ability of the compound to inhibit cytokine-induced STAT phosphorylation within a cellular context.

Protocol: Intracellular Flow Cytometry or Western Blot [15][17][18][19]

-

Cell Culture & Pre-incubation: Immune cells (e.g., peripheral blood mononuclear cells) or relevant cell lines are cultured and pre-incubated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6, IFN-α) known to activate a particular JAK-STAT pathway. This stimulation is typically short (e.g., 15-30 minutes) to capture the peak phosphorylation event.

-

Cell Processing:

-

For Flow Cytometry: The reaction is stopped, and cells are fixed and permeabilized to allow antibodies to access intracellular proteins.

-

For Western Blot: Cells are washed and lysed to extract total protein.

-

-

Detection of Phospho-STAT:

-

Flow Cytometry: Cells are incubated with fluorochrome-conjugated antibodies specific to the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3). The fluorescence of individual cells is then analyzed.

-

Western Blot: Protein lysates are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies against both phosphorylated STAT and total STAT (as a loading control).

-

-

Data Analysis: The inhibition of STAT phosphorylation is quantified relative to untreated, cytokine-stimulated controls.

Conclusion

This compound is a stereoisomer of the potent JAK inhibitor, Tofacitinib. The available data unequivocally characterize it as the less active enantiomer, with a significantly higher IC50 value against JAK3 compared to the clinically approved (3R,4R) form. While a complete, independent pharmacological profile for this compound is not publicly available, its mechanism of action is presumed to be identical to that of Tofacitinib—the inhibition of the JAK-STAT signaling pathway. The extensive data on Tofacitinib's pharmacokinetics, pharmacodynamics, and cellular effects provide a critical framework for understanding the general behavior of this molecular scaffold. For drug development professionals, this compound is primarily relevant as a process-related impurity whose levels must be controlled during the synthesis of the active pharmaceutical ingredient.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jmnc.samipubco.com [jmnc.samipubco.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | inhibitor of Janus kinases/JAK3 | CAS# 1092578-47-6 | Tofacitinib Impurity C|enantiomer of Tofacitinib (tasocitinib; CP-690550; Xeljanz)| rheumatoid arthritis (RA)| InvivoChem [invivochem.com]

- 6. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tofacitinib and Other Kinase Inhibitors Offer New Approach to Treating Rheumatoid Arthritis - The Rheumatologist [the-rheumatologist.org]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

In silico modeling of (3S,4S)-Tofacitinib binding

An In-Depth Technical Guide to the In Silico Modeling of (3S,4S)-Tofacitinib Binding

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of various autoimmune diseases. As a chiral molecule, its therapeutic efficacy is primarily attributed to the (3R,4R)-enantiomer. The (3S,4S)-stereoisomer is known to be less active, making the comparative analysis of their binding mechanisms a critical area of study for understanding stereoselectivity in drug design.[1][2][3] This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of this compound to its kinase targets. We present detailed protocols for comparative molecular docking, summarize expected quantitative outcomes, and visualize key biological and experimental pathways to offer a complete framework for researchers in the field.

Introduction: Tofacitinib and the JAK-STAT Pathway

Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are intracellular tyrosine kinases pivotal to cytokine-mediated signaling.[4] This signaling cascade, known as the JAK-STAT pathway, is integral to immune cell development, hematopoiesis, and inflammation.[4] Dysregulation of this pathway is implicated in a host of autoimmune disorders. Tofacitinib exhibits the highest affinity for JAK3, followed by JAK1 and JAK2.[4]

The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the transcription of target genes.

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is inhibited by Tofacitinib.

Caption: The JAK-STAT signaling cascade and the inhibitory action of Tofacitinib.

In Silico Experimental Protocol: Comparative Molecular Docking

To elucidate the structural basis for the differential activity between Tofacitinib stereoisomers, a comparative molecular docking study is essential. This protocol outlines the steps to model the binding of (3R,4R)-Tofacitinib and this compound to the ATP-binding site of a selected Janus kinase (e.g., JAK3).

Required Software and Resources

-

Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

-

AutoDock Vina: For performing the molecular docking simulation.[5][6][7]

-

PyMOL or Chimera: For visualization and analysis of results.

-

Protein Data Bank (PDB): To obtain the crystal structure of the target kinase (e.g., JAK3 PDB ID: 3PJC, 4QT1).[8][9][10]

-

PubChem or similar database: To obtain the 3D structures of the Tofacitinib stereoisomers.[11][12]

Protocol Workflow

The following diagram provides a high-level overview of the computational workflow.

Caption: A streamlined workflow for comparative molecular docking analysis.

Step-by-Step Methodology

-

Protein Preparation:

-

Download the desired JAK crystal structure from the PDB. For this example, we use JAK3 (PDB ID: 4Z16).

-

Using MGLTools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges.

-

Save the prepared protein structure in the PDBQT file format.

-

-

Ligand Preparation:

-

Obtain the 3D structures for both (3R,4R)-Tofacitinib and this compound from a chemical database like PubChem.

-

Use a tool like Avogadro or the command line to perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation.

-

In MGLTools, set the torsional degrees of freedom for the ligands.

-

Save the prepared ligands in the PDBQT file format.

-

-

Grid Box Generation:

-

Identify the ATP-binding site of the kinase. This is typically a well-defined pocket where the native ligand was bound.

-

In AutoDockTools, define a grid box that encompasses this entire binding site. The dimensions should be large enough to allow the ligand to move and rotate freely. For JAK3, a box centered on the active site with dimensions of approximately 25x25x25 Å is a reasonable starting point.

-

-

Docking Execution:

-

Create a configuration file (conf.txt) for AutoDock Vina specifying the paths to the prepared protein and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.

-

Execute the docking run from the command line: vina --config conf.txt --log log.txt.

-

Repeat the process for the second stereoisomer.

-

Data Presentation and Analysis

The output of the docking simulation will be a PDBQT file containing multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). A lower (more negative) value indicates a more favorable binding interaction.

Quantitative Binding Data

The following table summarizes the expected binding affinities and key interactions for the two Tofacitinib stereoisomers with the JAK3 active site. Note: These values are illustrative of a typical outcome where the (3S,4S) isomer shows weaker binding.

| Stereoisomer | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue) | H-Bond Distance (Å) |

| (3R,4R)-Tofacitinib | -9.5 | Leu905 | 2.1 |

| Glu903 | 2.4 | ||

| This compound | -7.2 | Leu905 | 2.8 |

Comparative Analysis of Binding Poses

Analysis of the top-ranked poses reveals the structural basis for the difference in affinity. The active (3R,4R)-enantiomer is expected to form strong hydrogen bonds with the hinge region residues, particularly Leu905 and Glu903, which are crucial for stabilizing the inhibitor in the ATP-binding pocket.[4]

In contrast, the (3S,4S)-stereoisomer, due to its different spatial arrangement, is predicted to adopt a less optimal conformation. This may result in weaker or longer hydrogen bonds and potential steric clashes with surrounding residues, leading to a less favorable binding energy. Visual inspection using PyMOL or Chimera is critical to identify these subtle but significant differences in the binding modes.

Advanced In Silico Techniques

While molecular docking provides a rapid and valuable assessment of binding, more rigorous computational methods can offer deeper insights.

-

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the protein-ligand complex over time, providing information on the stability of the binding pose and allowing for the observation of conformational changes.

-

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) can be applied to MD simulation trajectories to calculate binding free energies with higher accuracy, accounting for solvation effects and entropic contributions.

Conclusion

The in silico modeling protocol detailed in this guide provides a robust framework for investigating the stereoselective binding of Tofacitinib to Janus kinases. Through comparative molecular docking, researchers can efficiently generate quantitative data on binding affinities and visualize the key intermolecular interactions that govern the activity of the (3S,4S)-stereoisomer relative to its therapeutically active counterpart. These computational insights are invaluable for the rational design of next-generation kinase inhibitors with improved selectivity and potency, ultimately accelerating the drug development pipeline.

References

- 1. This compound | inhibitor of Janus kinases/JAK3 | CAS# 1092578-47-6 | Tofacitinib Impurity C|enantiomer of Tofacitinib (tasocitinib; CP-690550; Xeljanz)| rheumatoid arthritis (RA)| InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo(2,3-d)pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile | C16H20N6O | CID 9966538 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3S,4S)-Tofacitinib: A Technical Whitepaper on Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a potent, small-molecule inhibitor of the Janus kinase (JAK) family, approved for the treatment of several autoimmune and inflammatory diseases, including rheumatoid arthritis and ulcerative colitis.[1][2] Its mechanism of action is primarily attributed to the inhibition of the JAK-STAT signaling pathway, which is crucial for the transduction of signals from numerous cytokines and growth factors involved in immunity and inflammation.[3][4]

Tofacitinib is a chiral molecule with two stereocenters, existing as a pair of enantiomers. The marketed drug, sold as Xeljanz®, is the (3R,4R)-enantiomer.[5] This technical guide focuses on its diastereomer, (3S,4S)-Tofacitinib , which is typically considered the less active enantiomer or an impurity in the synthesis of the active pharmaceutical ingredient.[6][7] While often overlooked, understanding the distinct pharmacological profile of each stereoisomer is critical in drug development for ensuring safety, efficacy, and for the potential discovery of novel therapeutic activities. Drug enantiomers can exhibit significant differences in their pharmacology, toxicology, and pharmacokinetics.[5][8]

This document provides an in-depth technical overview of this compound. It begins by comparing the known inhibitory activity of the (3S,4S) and (3R,4R) enantiomers against their primary JAK targets. Subsequently, it explores potential novel therapeutic targets identified for Tofacitinib through computational approaches, presenting these as avenues for future investigation specifically for the (3S,4S)-enantiomer. Detailed methodologies for key experimental procedures are provided to facilitate further research in this area.

Comparative Pharmacology on Primary Janus Kinase (JAK) Targets

The primary therapeutic effect of Tofacitinib is derived from its inhibition of the JAK-STAT signaling pathway. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes.[4][9] By inhibiting JAKs, Tofacitinib blocks this cascade.

Quantitative analysis reveals a significant difference in inhibitory potency between the two enantiomers against the primary JAK targets. The (3R,4R)-enantiomer is a potent inhibitor of JAK1, JAK2, and JAK3, whereas the (3S,4S)-enantiomer is markedly less active.

| Enantiomer | Target | IC₅₀ (nM) | Assay Type | Reference |

| (3R,4R)-Tofacitinib | JAK1 | 3.2 - 112 | Enzymatic / Cellular | [10][11] |

| JAK2 | 4.1 - 20 | Enzymatic | [10][11] | |

| JAK3 | 1 - 1.6 | Enzymatic | [3][11] | |

| This compound | JAK3 | 43 | Enzymatic (ELISA) | [6] (Vendor Data) |

Table 1. Comparative Inhibitory Activity of Tofacitinib Enantiomers on JAKs.

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay (ADP-Glo™)

This protocol is a representative method for determining the IC₅₀ of a compound against a specific JAK kinase.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the compound in a 384-well plate.

-

Prepare the kinase reaction buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

Prepare the enzyme solution by diluting recombinant human JAK protein (e.g., JAK3) in the reaction buffer.

-

Prepare the substrate solution containing ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr)) in the reaction buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted compound or vehicle (DMSO) to the assay wells.

-

Add 10 µL of the enzyme solution to each well.

-

Initiate the reaction by adding 10 µL of the substrate solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection (ADP-Glo™ Kinase Assay Kit):

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the normalized response against the logarithm of the compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Exploration of Novel Therapeutic Targets

While the primary targets of Tofacitinib are well-established, the potential for off-target interactions exists. Such interactions can lead to unexpected adverse effects or provide opportunities for drug repurposing. Recent studies have employed computational machine learning approaches to predict novel off-targets for Tofacitinib.[10][12] These findings, while not specific to the (3S,4S)-enantiomer, highlight promising candidates for future investigation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. JAK/STAT Signaling | DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Baricitinib and tofacitinib off‐target profile, with a focus on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellagentech.com [cellagentech.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Unveiling the Unintended Interactions: An In-depth Technical Guide to the Off-Target Effects of (3S,4S)-Tofacitinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the off-target effects of (3S,4S)-Tofacitinib, a potent Janus kinase (JAK) inhibitor. While its therapeutic efficacy in autoimmune diseases is well-established through the modulation of the JAK-STAT signaling pathway, a thorough understanding of its unintended molecular interactions is crucial for a complete safety and efficacy profile. This document delves into the identified off-target interactions, the experimental methodologies used for their characterization, and the potential signaling pathways implicated.

On-Target and Off-Target Selectivity Profile

Tofacitinib is primarily designed to inhibit JAKs, with a higher potency for JAK1 and JAK3 over JAK2.[1] This inhibition disrupts the signaling of various cytokines crucial in inflammatory responses.[2] However, like many kinase inhibitors, tofacitinib exhibits a degree of promiscuity, interacting with other kinases and proteins beyond its intended targets. Computational predictions and subsequent in vitro validation have identified several off-target interactions, most notably with Transient Receptor Potential Melastatin 6 (TRPM6) and Protein Kinase N2 (PKN2).

A summary of the inhibitory activity of tofacitinib against its primary targets and key identified off-targets is presented below.

| Target | IC50 (nM) | Target Class | Therapeutic Area/Potential Effect |

| On-Targets | |||

| JAK1 | 1.7 - 81 | Tyrosine Kinase | Anti-inflammatory, Immunosuppression |

| JAK2 | 1.8 - 80 | Tyrosine Kinase | Hematopoietic regulation (potential for side effects) |

| JAK3 | 0.75 - 34 | Tyrosine Kinase | Immunosuppression (primary target for autoimmune diseases) |

| Off-Targets | |||

| TRPM6 | Micromolar range | Ion Channel | Potential for hypomagnesemia |

| PKN2 | Nanomolar range | Serine/Threonine Kinase | Modulation of Hepatitis C viral response, cell cycle, and migration |

Key Experimental Protocols

The identification and characterization of tofacitinib's off-target effects rely on a combination of computational and experimental approaches. A general workflow for this process is outlined below, followed by detailed protocols for key experimental assays.

Experimental Workflow for Off-Target Identification

Caption: A generalized workflow for the identification and validation of drug off-target effects, combining computational screening with in vitro and in vivo experimental validation.

ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and the inhibitory potential of a compound.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP concentration.[3][4][5]

Detailed Protocol:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the appropriate kinase buffer.

-

Add varying concentrations of tofacitinib to the reaction wells. Include a vehicle control (e.g., DMSO) for baseline activity.

-

Initiate the reaction by adding the kinase.

-

Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).[6]

-

-

ATP Depletion:

-

ADP to ATP Conversion and Signal Detection:

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the tofacitinib concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of tofacitinib required to inhibit 50% of the kinase activity.

-

Signaling Pathways and Off-Target Implications

On-Target: JAK-STAT Signaling Pathway

Tofacitinib's primary mechanism of action is the inhibition of the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then translocate to the nucleus and regulate the transcription of inflammatory genes. By inhibiting JAK1 and JAK3, tofacitinib effectively dampens this pro-inflammatory cascade.[2]

Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound on JAKs.

Off-Target: Protein Kinase N2 (PKN2) Signaling

PKN2 is a serine/threonine kinase involved in various cellular processes, including cell adhesion, migration, and proliferation.[7][8] It is an effector of Rho GTPases and can influence multiple downstream pathways.[9] The inhibition of PKN2 by tofacitinib could have diverse biological consequences. For instance, PKN2 has been implicated in the regulation of the ERK and HIF-1α signaling pathways, which are involved in angiogenesis and cancer progression.[10] Furthermore, PKN2 can modulate AMPK signaling, impacting cellular metabolism.[11]

Caption: A simplified representation of the PKN2 signaling pathway and its potential downstream effects, with the inhibitory action of tofacitinib.

Conclusion

This technical guide highlights the importance of understanding the off-target effects of this compound. While its on-target activity against JAKs is central to its therapeutic benefit, its interactions with other proteins, such as TRPM6 and PKN2, may contribute to its overall pharmacological profile, including potential adverse effects. The presented experimental workflows and protocols provide a framework for the continued investigation of these off-target interactions, which is essential for optimizing drug development and ensuring patient safety. Further research is warranted to fully elucidate the clinical relevance of these off-target effects.

References

- 1. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. ulab360.com [ulab360.com]

- 6. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKN2 Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]

- 8. uniprot.org [uniprot.org]

- 9. What are PKN2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. PKN2 Inhibits VEGFA and bFGF‐Mediated Angiogenesis by Targeting HIF‐1α in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein kinase N2 regulates AMP kinase signaling and insulin responsiveness of glucose metabolism in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of (3S,4S)-Tofacitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, chemically known as (3S,4S)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxopiperidine-1-propanenitrile, is a potent inhibitor of Janus kinases (JAKs). As the first approved oral JAK inhibitor for the treatment of rheumatoid arthritis, its precise and accurate quantification in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[1] This document provides detailed application notes and protocols for the analytical quantification of Tofacitinib using various methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical pathway for cytokine signaling that drives inflammation in autoimmune diseases.[1] Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. By blocking JAKs, Tofacitinib disrupts this cascade, leading to a reduction in the inflammatory response.[2]

Analytical Methods for Tofacitinib Quantification

A variety of analytical methods have been developed and validated for the quantification of Tofacitinib in pharmaceutical dosage forms and biological matrices. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for Tofacitinib quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

| Parameter | Method 1[3] | Method 2[4] | Method 3 (Chiral)[5] |

| Column | Kromosil C18 (150x4.8mm, 5µm) | Thermo scientific (3x4.6mm, 5µm) | CHIRALPAK IH |

| Mobile Phase | Methanol:Water (45:55 v/v) | pH 5.3 Buffer:Acetonitrile:Methanol (40:40:20 v/v) | Ammonium acetate buffer (pH 8.0):Acetonitrile (gradient) |

| Flow Rate | 1.0 mL/min | 0.7 mL/min | - |

| Detection | UV at 254 nm | UV at 290 nm | UV at 285 nm |

| Linearity Range | - | 49.85 - 149.55 µg/mL | 0.1002 - 20.04 µg/mL |

| Correlation Coefficient (r²) | - | - | 0.9999 |

| Accuracy (% Recovery) | 99.24% | - | 98.6% |

| Precision (%RSD) | 0.4% (Method Precision) | - | 0.7% |

| LOD | 0.05 µg/mL | - | 0.04 µg/mL |

| LOQ | 0.14 µg/mL | - | 0.1 µg/mL |

Table 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods

| Parameter | Method 1[6] | Method 2[7] |

| Column | UPLC BEH C18 (50x2.1mm, 1.7µm) | Chromolith RP18e |

| Mobile Phase | Acetonitrile:10.0 mM Ammonium Acetate, pH 4.5 (75:25 v/v) | 5 mM Ammonium Acetate (pH 5.0):Acetonitrile (25:75 v/v) |

| Flow Rate | - | Flow-gradient |

| Detection | ESI Positive Mode | ESI Positive Mode |

| MRM Transition (m/z) | 313.3 → 149.2 | 313.2 → 149.2 |

| Linearity Range | 0.05 - 100 ng/mL | 0.40 - 74.4 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9978 | - |

| Accuracy | 96.2 - 103.1% | <15% (LQC, MQC, HQC), <20% (LLOQ) |

| Precision (%CV) | 2.1 - 5.1% | <15% (LQC, MQC, HQC), <20% (LLOQ) |

| LOD | - | - |

| LOQ | - | - |

| Extraction Recovery | 98.6% | - |

Experimental Protocols

Protocol 1: Quantification of Tofacitinib in Pharmaceutical Tablets by RP-HPLC[4]

This protocol describes a simple and accurate method for the determination of Tofacitinib in tablet dosage forms.

1. Materials and Reagents:

-

Tofacitinib reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Tofacitinib tablets

2. Chromatographic Conditions:

-

Instrument: HPLC system with UV detector

-

Column: Kromosil C18 (150mm x 4.8mm, 5µm)

-

Mobile Phase: Methanol:Water (45:55 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

3. Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of Tofacitinib reference standard in the mobile phase to obtain a known concentration.

4. Sample Preparation:

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of Tofacitinib and transfer it to a volumetric flask.

-

Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm membrane filter.

5. Analysis:

-

Inject the standard and sample solutions into the chromatograph and record the peak areas.

-

Calculate the amount of Tofacitinib in the sample by comparing the peak area of the sample with that of the standard.

Protocol 2: Quantification of Tofacitinib in Human Plasma by UPLC-MS/MS[7]

This protocol provides a highly sensitive and selective method for the quantification of Tofacitinib in human plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents:

-

Tofacitinib reference standard

-

Tofacitinib-13C3,15N (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Methyl-tert butyl ether (MTBE)

-

Human plasma (drug-free)

2. Chromatographic and Mass Spectrometric Conditions:

-

Instrument: UPLC system coupled with a tandem mass spectrometer

-

Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

-

Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v)

-

Flow Rate: 0.4 mL/min

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Tofacitinib: m/z 313.3 → 149.2

-

Tofacitinib-13C3,15N (IS): m/z 317.4 → 149.2

-

3. Stock and Working Solutions:

-

Prepare stock solutions of Tofacitinib and the IS in methanol.

-

Prepare working solutions by diluting the stock solutions with the mobile phase.

4. Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with working solutions to achieve a concentration range of 0.05-100 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

5. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add 25 µL of the IS working solution and vortex.

-

Add 1 mL of MTBE, vortex for 5 minutes, and centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

6. Analysis:

-

Inject the prepared samples into the UPLC-MS/MS system.

-

Quantify Tofacitinib by constructing a calibration curve of the peak area ratio (Tofacitinib/IS) versus concentration.

Conclusion

The analytical methods and protocols detailed in this document provide robust and reliable approaches for the quantification of (3S,4S)-Tofacitinib. The selection of a specific method should be based on the analytical requirements of the study, including the desired sensitivity, the sample matrix, and the available instrumentation. The provided data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of Tofacitinib.

References

- 1. acgpubs.org [acgpubs.org]

- 2. ijsdr.org [ijsdr.org]

- 3. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN112461946A - Method for determining concentration of tofacitinib in human plasma - Google Patents [patents.google.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. ijsart.com [ijsart.com]

- 7. researchgate.net [researchgate.net]

Probing the Effects of (3S,4S)-Tofacitinib on STAT Phosphorylation: An Application Note and Protocol for Western Blot Analysis

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for performing Western blot analysis to assess the phosphorylation status of Signal Transducer and Activator of Transcription (STAT) proteins following treatment with (3S,4S)-Tofacitinib. This application note outlines the mechanism of action of Tofacitinib, its impact on the JAK-STAT signaling pathway, and a step-by-step guide for quantitative analysis of p-STAT levels.

This compound is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3.[1][2] This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the transduction of signals from various cytokines and growth factors involved in immune responses and inflammation.[3][4] Upon cytokine binding to its receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins.[2][5] The recruited STATs are then themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression.[1] Tofacitinib, by blocking JAK activity, prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade.[1][6] This makes the analysis of STAT phosphorylation a critical method for evaluating the efficacy and mechanism of action of Tofacitinib.

Quantitative Analysis of p-STAT Inhibition by Tofacitinib

The following table summarizes quantitative data from studies that have utilized Western blotting to measure the reduction in phosphorylated STAT levels after Tofacitinib treatment.

| Cell/Tissue Type | Stimulus | Tofacitinib Concentration | Target p-STAT | Observed Inhibition | Reference |

| Rabbit Synovium (in vivo, Antigen-Induced Arthritis) | - | Not specified (in vivo treatment) | p-STAT1 | 40% decrease | [7] |

| Human Chondrocytes (C28/I2) | rhIL-6 (20ng/mL) | 2.5nM - 100nM | p-STAT1, p-STAT3, p-STAT5AB | Dose-dependent decrease | [8][9][10][11] |

| Human Peripheral Blood Cells (in vivo, Rheumatoid Arthritis patients) | - | 5 mg twice daily | Constitutive p-STAT1, p-STAT3, p-STAT4, p-STAT5 | Significant decrease | [12][13] |

| Human Peripheral Blood Cells (in vivo, Rheumatoid Arthritis patients) | Cytokines (IFN-α, IFN-γ, IL-2, IL-4, IL-10, IL-15, IL-21) | 5 mg twice daily | Cytokine-induced p-STATs | 10% to 73% inhibition depending on cytokine and cell type | [12][13] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow for the Western blot protocol.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

References

- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]

- 4. armandoh.org [armandoh.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]

- 7. Inhibition of pSTAT1 by tofacitinib accounts for the early improvement of experimental chronic synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Tofacitinib Inhibits STAT Phosphorylation and Matrix Metalloproteinase-3, -9 and -13 Production by C28/I2 Human Juvenile Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tofacitinib Inhibits STAT Phosphorylation and Matrix Metalloproteinase-3, -9 and -13 Production by C28/I2 Human Juvenile Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (3S,4S)-Tofacitinib in Organoid Cultures

For Researchers, Scientists, and Drug Development Professionals

(3S,4S)-Tofacitinib , a potent pan-Janus kinase (JAK) inhibitor, is a small molecule that is demonstrating significant utility in the study of inflammatory diseases using organoid models. These three-dimensional, self-organizing structures derived from stem cells recapitulate key aspects of in vivo organ structure and function, providing a powerful platform for disease modeling and drug screening. This document provides detailed application notes and protocols for the experimental use of this compound in organoid cultures, with a focus on intestinal organoids for modeling inflammatory bowel disease (IBD).

Introduction